6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound features a bromine atom at the 6-position and an o-tolyl group at the 2-position of the imidazo[1,2-a]pyridine framework. The imidazo[1,2-a]pyridine structure is known for its presence in various pharmacologically active compounds, making it a significant scaffold in drug discovery.
The compound can be synthesized through various methods, as documented in several studies and patents. Notable sources include synthetic methodologies that highlight its preparation and biological evaluation, demonstrating its relevance in medicinal chemistry and organic synthesis.
6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine is classified as a heterocyclic organic compound. It belongs to a broader category of imidazole derivatives, which are known for their utility in pharmaceuticals due to their diverse pharmacological properties.
The synthesis of 6-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine can be accomplished using several approaches:
The synthesis typically involves controlling reaction parameters such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using chloroacetaldehyde as a reagent can facilitate the formation of the imidazo[1,2-a]pyridine structure under mild conditions (25–50 °C) for a duration of 2 to 24 hours .
The molecular formula of 6-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine is , with a molecular weight of approximately 287.15 g/mol. The structure consists of an imidazo ring fused to a pyridine ring with specific substituents that influence its chemical properties and biological activity.
6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine can participate in various chemical reactions:
The reactivity of this compound is significantly influenced by the electronic properties of the substituents on the imidazo and pyridine rings, allowing for tailored modifications that enhance biological activity.
The mechanism of action for compounds like 6-bromo-2-(o-tolyl)imidazo[1,2-a]pyridine often involves interactions with specific biological targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core is known to inhibit various enzymes involved in cellular signaling pathways.
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit activities such as inhibition of protein geranylgeranylation and other cellular processes critical for cancer cell viability . This suggests potential applications in cancer therapeutics.
6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine has various applications in scientific research:
The imidazo[1,2-a]pyridine (IP) scaffold represents a privileged structural motif in drug discovery, characterized by a fused bicyclic 5-6 heterocyclic system. This versatile core exhibits remarkable pharmacological diversity, serving as the foundation for marketed therapeutics such as the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer agent zolimidine [7]. The scaffold’s drug-likeness stems from its balanced physicochemical properties, capacity for diverse substitution patterns, and ability to engage in critical hydrogen-bonding and π-stacking interactions with biological targets. Positional isomerism significantly influences bioactivity, with C-2, C-3, and C-6 substitutions frequently exploited for optimizing target engagement and selectivity. The introduction of halogen atoms (particularly bromo) and aromatic/heteroaromatic groups (such as o-tolyl) at these positions enables precise modulation of electronic, steric, and hydrophobic properties, driving the development of targeted bioactive molecules [1] [9].
The therapeutic exploitation of IP scaffolds has evolved substantially, transitioning from serendipitous discoveries to rational, target-driven design strategies. Early developments focused on the scaffold’s central nervous system (CNS) activity, exemplified by zolpidem (Ambien®), which potentiates GABAergic neurotransmission through selective agonism of α1 subunit-containing GABA_A receptors [7]. Subsequent research revealed the scaffold’s potential beyond neurology, particularly in oncology and infectious diseases.
A pivotal advancement emerged with the discovery of telacebec (Q203), an IP-3-carboxamide derivative targeting the cytochrome bc₁ complex (QcrB) in Mycobacterium tuberculosis. Currently in Phase II clinical trials, telacebec inhibits oxidative phosphorylation, demonstrating potent activity against drug-resistant TB strains (MIC ≤ 0.003 µM) [10]. This breakthrough validated the IP scaffold’s applicability in anti-infective drug discovery and stimulated extensive structure-activity relationship (SAR) exploration.
Parallel oncology-focused research yielded compounds like HS-173 and TAK-117, where the imidazo[1,2-a]pyridine moiety serves as a key pharmacophore in PI3Kα inhibitors. These agents often incorporate halogen substitutions (bromo or chloro) at C-6/C-8 positions alongside aryl/heteroaryl groups at C-2, enhancing target affinity and cellular potency [1] [4]. For instance, compound 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) exhibited submicromolar cytotoxicity (IC₅₀ = 0.09–0.43 µM) against multiple cancer cell lines by inhibiting PI3Kα (IC₅₀ = 1.94 nM) [1].
Table 1: Key Milestones in Imidazo[1,2-a]pyridine-Based Drug Development
Compound/Class | Therapeutic Area | Key Activity/Mechanism | Significance |
---|---|---|---|
Zolpidem | Insomnia | GABA_A receptor agonist (α1 subunit-selective) | Marketed drug; validated scaffold CNS applicability |
Telacebec (Q203) | Tuberculosis | Cytochrome bc₁ complex (QcrB) inhibition | Phase II clinical candidate for MDR/XDR-TB |
HS-173/TAK-117 analogs | Oncology (PI3Kα inhibition) | PI3Kα inhibition (nanomolar IC₅₀) | Demonstrated scaffold utility in kinase inhibition |
EGFR-targeting IPs | Oncology | EGFR/HER2 inhibition; COX-2 inhibition | Dual-targeting strategies for enhanced efficacy [2] |
IP-chalcone hybrids | Oncology/Antimicrobial | DNA intercalation; FtsZ inhibition | Hybrid molecules expanding mechanistic diversity [9] |
Halogenation, particularly bromination, is a cornerstone strategy for enhancing the bioactivity and drug-like properties of IP derivatives. Bromine’s large atomic radius and polarizability enable distinct interactions:
Positional effects are critical. C-6 bromination is prevalent in optimized anticancer and antimicrobial IPs due to its favorable orientation for target engagement. For example, ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate (IP-01) potently inhibited Streptococcus pneumoniae FtsZ (MIC = 1.95 µg/mL) through selective disruption of Z-ring assembly, with bromine enabling key hydrophobic contacts with Val 207 and Leu 209 residues [6]. Conversely, C-3 bromination in IP-chalcone hybrids enhanced DNA intercalation, as evidenced by bathochromic shifts in UV-vis studies and molecular docking with DNA topoisomerases [9].
Table 2: Impact of Bromo Substitution on Imidazo[1,2-a]pyridine Bioactivity
Compound | Bromo Position | Target/Mechanism | Biological Activity | Effect vs. Non-Bromo Analog |
---|---|---|---|---|
PI3Kα inhibitor 13k | C-6 (on IP ring) | PI3Kα inhibition | IC₅₀ = 1.94 nM; Cell IC₅₀ = 0.09–0.43 µM [1] | >100-fold potency increase |
HDAC6 inhibitor I-c4 | C-8 | HDAC6 selective inhibition | IC₅₀ = 2.8 nM; Suppressed xenografts [5] | Improved selectivity (HDAC1 IC₅₀ > 1 µM) |
FtsZ inhibitor IP-01 | C-6 | FtsZ polymerization inhibition | MIC = 1.95 µg/mL (S. pneumoniae) [6] | 8-fold more potent than chloro analog |
Au(III)-IP complex | C-6 | DNA interaction; Topoisomerase inhibition | A549 IC₅₀ = 12.7 µM [3] | Enhanced cytotoxicity vs. ligand alone |
The strategic incorporation of o-tolyl (2-methylphenyl) at C-2 and bromo at C-6 in imidazo[1,2-a]pyridine creates a synergistic pharmacophore with optimized steric, electronic, and hydrophobic properties for target engagement:
Steric and Conformational Effects of o-Tolyl
Electronic and Targeting Synergy with C-6 Bromo
Table 3: Exemplary Compounds Featuring 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine Motif
Compound Class | Key Features | Reported Activities | Target/Mechanism Insights |
---|---|---|---|
PI3Kα Inhibitors | 6-Bromo-IP fused to quinazoline | IC₅₀ = 0.09 µM (HCC827); PI3Kα IC₅₀ = 1.94 nM [1] | Disrupts PI3Kα membrane localization & Akt activation |
HDAC6 Inhibitors (I-c4) | 6-Bromo; 2-(2-methylpyridyl) variant | HDAC6 IC₅₀ = 2.8 nM; MGC-803 xenograft suppression [5] | Selective HDAC6 inhibition; reduces inflammatory cytokines |
Chalcone-IP Hybrids (VIIIb) | 6-Bromo-2-(o-tolyl)-linked chalcone | A549 GI₅₀ = 22.3 µM; MIC = 64 µg/mL (S. aureus) [9] | Kinase inhibition (26.7% probability); DNA interaction |
Au(III) Complexes | 6-Bromo-IP ligands coordinated to Au(III) | A549 IC₅₀ = 12.7 µM; DNA binding Kₐ = 4.2×10⁴ M⁻¹ [3] | DNA intercalation; topoisomerase inhibition |
Computational and Structural Validation
Molecular docking simulations consistently predict high-affinity binding for 6-bromo-2-(o-tolyl)IP derivatives:
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9